![molecular formula C16H18F2N4O4S2 B2960991 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1105230-24-7](/img/structure/B2960991.png)
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
This compound is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific substituents on the thiazole ring can greatly affect its biological outcomes .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is influenced by the substituents at positions 2 and 4 . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications
Multitargeted Bioactive Molecule
Thiazoles, including the compound , are important heterocyclics exhibiting a wide range of biological activities . They are used as multitargeted bioactive molecules in medicinal chemistry .
Antibacterial Agent
Thiazoles have been found to exhibit potent antibacterial activity . The specific substituents on the thiazole ring can greatly affect the biological outcomes .
Antifungal Agent
In addition to their antibacterial properties, thiazoles also show significant antifungal activity . This makes them valuable in the development of new antifungal drugs .
Anti-inflammatory Agent
Thiazoles have been found to possess anti-inflammatory properties . For example, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have been synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .
Antitumor Agent
Thiazoles have been found to exhibit antitumor activity . The specific structure and substituents of the thiazole ring can greatly influence its antitumor properties .
Antioxidant
Some thiazoles have been found to exhibit potent inhibitory activity against nitric oxide free radicals . This antioxidant property makes them valuable in the development of new drugs for diseases related to oxidative stress .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O4S2/c1-28(24,25)22-8-6-21(7-9-22)14(23)13-10-27-16(20-13)19-11-2-4-12(5-3-11)26-15(17)18/h2-5,10,15H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBNUTRBEUBPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone |
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